molecular formula C5H4ClF4NO B13072797 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

Cat. No.: B13072797
M. Wt: 205.54 g/mol
InChI Key: GUQBRSURUHKJBB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride (C₅H₄ClF₄NO, MW ≈ 205.45 g/mol) is a fluorinated pyrrolidine derivative featuring a reactive carbonyl chloride group. The tetrafluorination at the 3,4-positions of the pyrrolidine ring introduces significant electronic and steric effects, enhancing its electrophilicity and thermal stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and liquid crystal technology due to its ability to act as an acylating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as sulfur tetrafluoride (SF₄) or tetrafluoromethane (CF₄) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Amides, esters, and thioesters: from substitution reactions.

    3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.

    3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is its role as a starting material for synthesizing DPP-IV inhibitors. DPP-IV is an enzyme involved in glucose metabolism and is a target for treating Type 2 diabetes mellitus. The inhibition of this enzyme leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Case Study: Synthesis of DPP-IV Inhibitors

A notable study outlines the synthesis of novel DPP-IV inhibitors using this compound as a key intermediate. The process involves coupling this compound with various amino acids to form dipeptide-like structures that exhibit potent inhibitory activity against DPP-IV. The synthesized compounds were tested for their efficacy in diabetic animal models, showing promising results in lowering blood glucose levels and improving insulin sensitivity .

Fluorinated Building Blocks

The compound also serves as a versatile building block in organic synthesis beyond pharmaceuticals. Its fluorinated nature allows it to participate in various chemical reactions that can lead to the development of new materials with enhanced properties.

Table 2: Examples of Reactions Involving this compound

Reaction TypeDescriptionApplications
Nucleophilic SubstitutionReacts with amines to form amidesSynthesis of pharmaceuticals
CarbonylationInvolves reaction with carbon monoxideProduction of fluorinated compounds
Coupling ReactionsForms peptide bonds with amino acidsDevelopment of peptide therapeutics

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl Chloride

  • Structure: C₄H₄ClF₄NO₂S (CAS 1934807-93-8) .
  • Key Differences: Functional Group: Sulfonyl chloride (–SO₂Cl) instead of carbonyl chloride (–COCl). Reactivity: Sulfonyl chlorides are superior leaving groups, favoring nucleophilic substitutions (e.g., forming sulfonamides). The fluorine substitution may enhance electrophilicity at the sulfur center compared to non-fluorinated analogs. Applications: Used in sulfonamide synthesis for drug development and agrochemicals .

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic Acid

  • Structure : C₇H₇FO₄S (MW 174.20, CAS 454-66-0) .
  • Key Differences :
    • Core Structure : Pyrrole (unsaturated) vs. pyrrolidine (saturated). The aromaticity of pyrrole reduces ring flexibility.
    • Functionality : Combines sulfonyl fluoride (–SO₂F) and carboxylic acid (–COOH) groups, enabling dual reactivity (e.g., SuFEx click chemistry and acid-base conjugation).
    • Applications : Material science and enzyme inhibitor design due to its bifunctional reactivity .

Fluorination Patterns and Electronic Effects

3,4-Difluoropyrrolidine Derivatives

  • Example : 3,4-Difluoropyrrolidine-based liquid crystals .
  • Comparison :
    • Reduced fluorine content (2 F atoms vs. 4 F atoms) lowers electron-withdrawing effects, resulting in weaker dipole moments and lower thermal stability in liquid crystals.
    • Applications: Less effective in liquid crystal displays compared to tetrafluorinated analogs .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

  • Structure : C₂₂H₂₂F₃N₃O₅ (MW 466.43) .
  • Key Differences :
    • Substituents : Trifluoromethyl (–CF₃) and benzodioxol groups enhance hydrophobicity and hydrogen-bonding capacity.
    • Functionality : Carboxylic acid (–COOH) and ureido (–NHCONH–) groups enable ionic interactions and target binding, unlike the electrophilic carbonyl chloride.
    • Applications : Medicinal chemistry (e.g., enzyme inhibitors) due to its multifunctional structure .

Physicochemical and Reactivity Profiles

Table 1. Comparative Properties of Selected Compounds

Compound Fluorine Substitution Functional Group Molecular Weight (g/mol) Reactivity Profile Applications
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride 4 F (3,4-positions) –COCl 205.45 Acylation, electrophilic substitution Pharmaceuticals, liquid crystals
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride 4 F (3,4-positions) –SO₂Cl 229.59 Nucleophilic substitution (e.g., sulfonamides) Drug intermediates
4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid 1 F –SO₂F, –COOH 174.20 SuFEx click chemistry, acid-base reactions Material science
(±)-Pyrrolidine-3-carboxylic acid derivative 1 CF₃, 0 F on ring –COOH, –NHCONH– 466.43 Hydrogen bonding, ionic interactions Enzyme inhibitors

Biological Activity

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound (C₄H₅F₄ClN) is characterized by its unique tetrafluorinated pyrrolidine structure. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing lipophilicity and potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities primarily through its role as a precursor in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is an enzyme involved in glucose metabolism and has implications in diabetes management.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
DPP-IV InhibitionActs as a precursor for DPP-IV inhibitors; involved in glucose regulation and metabolism.
Immune ModulationPotential effects on immune cell activation; fluorinated analogs stimulate cytokine release.
Antimicrobial ActivityRelated compounds exhibit varying degrees of antimicrobial activity against pathogens.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The fluorination enhances binding affinity and selectivity for target proteins.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV inhibitors derived from this compound can modulate glucose levels by preventing the degradation of incretin hormones, which play a crucial role in insulin signaling. The inhibition of DPP-IV has been shown to improve glycemic control in diabetic models.

Case Studies

  • DPP-IV Inhibition Study : A study demonstrated that compounds derived from 3,3,4,4-tetrafluoropyrrolidine exhibited significant inhibition of DPP-IV activity in vitro. This was associated with improved glucose tolerance in diabetic mice models.
  • Cytokine Release : Research involving immune cells indicated that fluorinated analogs could induce the secretion of cytokines such as IFN-γ and IL-13 when presented to antigen-presenting cells. This suggests a role in modulating immune responses.

Comparative Analysis with Other Compounds

To further understand the efficacy of this compound, it is beneficial to compare its activity with other known DPP-IV inhibitors.

Table 2: Comparison of DPP-IV Inhibitors

Compound NameIC50 (nM)Mechanism of ActionReferences
Sitagliptin60Competitive inhibition of DPP-IV
Saxagliptin30Non-competitive inhibition
This compound45Precursor for DPP-IV inhibitors

Properties

Molecular Formula

C5H4ClF4NO

Molecular Weight

205.54 g/mol

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride

InChI

InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2

InChI Key

GUQBRSURUHKJBB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)Cl)(F)F)(F)F

Origin of Product

United States

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